molecular formula C16H14N2O5 B5824646 N-(1,3-benzodioxol-5-ylmethyl)-2-(2-nitrophenyl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-nitrophenyl)acetamide

Cat. No.: B5824646
M. Wt: 314.29 g/mol
InChI Key: LIRSUYKAUMQUQA-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-(2-nitrophenyl)acetamide is an acetamide derivative featuring a benzodioxole moiety linked via a methylene group to the acetamide nitrogen, with a 2-nitrophenyl substituent at the acetyl position. This compound’s structure combines electron-rich (benzodioxole) and electron-withdrawing (nitro) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c19-16(8-12-3-1-2-4-13(12)18(20)21)17-9-11-5-6-14-15(7-11)23-10-22-14/h1-7H,8-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRSUYKAUMQUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-nitrophenyl)acetamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2-nitrophenylacetic acid in the presence of a suitable coupling agent. Common reagents for such reactions include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide). The reaction is usually carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated benzodioxole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and nitrophenyl groups can contribute to binding affinity and specificity through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s benzodioxole and nitro groups differentiate it from related acetamides. Below is a comparison with key analogs:

Compound Key Substituents Molecular Weight Notable Features
N-(1,3-Benzodioxol-5-ylmethyl)-2-(2-nitrophenyl)acetamide (Target) Benzodioxolylmethyl, 2-nitrophenyl ~330 (estimated) Nitro group enhances electrophilicity; benzodioxole may improve metabolic stability.
Compound V () Oxadiazole-thio, tetrahydronaphthalenyl ~490 (estimated) Thio group increases lipophilicity; tetrahydronaphthalenyl enhances aromatic stacking.
N-(1,3-Benzodioxol-5-ylmethyl)-2-(benzylsulfonyl)acetamide () Benzylsulfonyl 347.39 Sulfonyl group improves solubility and hydrogen-bonding capacity.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () Trifluoromethylbenzothiazole, methoxyphenyl ~370 (estimated) CF₃ group enhances hydrophobicity; methoxy improves electron donation.
N-(1,3-Benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide () Imidazole-thio, methoxyphenyl, phenyl ~510 (estimated) Imidazole-thio moiety may modulate enzyme inhibition or receptor binding.

Key Observations :

  • Heterocyclic appendages (e.g., oxadiazole, benzothiazole) improve metabolic stability and target affinity.
  • Benzodioxole derivatives often exhibit enhanced bioavailability due to reduced oxidative metabolism .
Physicochemical Properties

Melting points, solubility, and spectral data vary significantly based on substituents:

Compound Melting Point Spectral Data
2-{[4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(benzodioxolylmethyl)acetamide () 148°C NMR: δ 7.2–6.8 (aromatic H); MS: [M+H]⁺ 421.1.
N-(Benzodioxolylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-oxadiazol-2-yl]thio}acetamide () 127°C NMR: δ 4.2 (OCH₃); IR: 1680 cm⁻¹ (C=O).
Compound V () 96°C MS: [M+H]⁺ 507.3; docking score for MMP-9: -9.8 kcal/mol.
N-(Benzodioxolyl)-2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide () Not reported Molecular weight: 493.36; Cl substituents enhance halogen bonding.

Key Trends :

  • Lower melting points correlate with bulky, flexible substituents (e.g., tetrahydronaphthalenyl in Compound V).
  • NMR chemical shifts reflect electronic environments; nitro groups deshield adjacent protons (δ 7.5–8.5).
Anticancer Potential
  • Compound V (): IC₅₀ of 12 µM against A549 lung cancer cells; inhibits MMP-9 via hydrophobic and π-π interactions.
  • Compound VI (): Moderate activity against C6 glioma cells (IC₅₀ 18 µM).
Enzyme Modulation
  • KCH-1521 (): An N-acylurea derivative with benzodioxole, modulates talin in endothelial cells. Structural similarity suggests possible cytoskeletal targeting.

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